N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide
Beschreibung
Chemical Structure: The compound, identified as (2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide (ChemDiv ID: S471-0673), features a piperidin-4-yl group linked to a 2-methyl-6-(trifluoromethyl)pyrimidine core. The amide bond connects this moiety to a trans-β-furan-substituted enamide (E-configuration). Its molecular formula is C₁₈H₁₉F₃N₄O₂, with a molecular weight of 380.37 g/mol .
Synthesis and Availability: The compound is commercially available as a screening agent in milligram quantities, suggesting its use in early-stage drug discovery.
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNFTEPLEIGCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a condensing agent like 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Vergleich Mit ähnlichen Verbindungen
JAK Inhibitors with Piperidine-Pyrimidine Motifs
Example Compound: {1-[1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (EP 4 086 245 A1)
- Molecular Formula : C₂₆H₂₃F₄N₉O (free base, MW: 553.51 g/mol) .
- Key Features: Incorporates a pyrrolo[2,3-d]pyrimidine group, enhancing kinase-binding affinity. Includes a fluorinated isonicotinoyl substituent for improved metabolic stability. Designed as a Janus kinase (JAK) inhibitor for inflammatory disorders and cancer .
Comparison :
- Structural Differences: The target compound lacks the pyrrolopyrimidine and azetidine moieties critical for JAK inhibition. Instead, its furan-enamide group may prioritize interactions with non-kinase targets.
Herbicidal Ureidopyrimidine Derivatives
Example Compound :
N-(1-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide (14b)
Comparison :
Goxalapladib (Atherosclerosis Treatment)
Molecular Formula : C₄₀H₃₉F₅N₄O₃ (MW: 718.80 g/mol) .
- Key Features :
- Naphthyridine core with trifluoromethyl biphenyl and piperidine groups.
- Targets atherosclerosis via phospholipase A2 inhibition.
Comparison :
Benzisoxazole-Piperidine Derivatives
Example Compound :
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1)
Comparison :
- Therapeutic Potential: The target compound’s furan group lacks the benzisoxazole’s CNS activity profile.
- Structural Simplicity: The absence of a pyrido[1,2-a]pyrimidinone core may simplify synthesis .
Research Implications
- Target Compound Advantages: Smaller size and furan-enamide structure may enhance solubility and oral bioavailability. Potential for repurposing in non-kinase targets (e.g., GPCRs, ion channels).
- Limitations: Lack of complex heterocycles (e.g., pyrrolopyrimidine) may reduce potency in kinase inhibition. Limited data on in vivo efficacy or toxicity.
Biologische Aktivität
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a trifluoromethyl-substituted pyrimidine and a piperidine ring, suggest various pharmacological applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds featuring similar structural motifs often exhibit diverse pharmacological properties. The biological activity of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors.
Key Biological Activities
- Antitumor Activity : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research highlights its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanisms through which N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide exerts its biological effects are under investigation. Key aspects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, influencing cellular signaling pathways.
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL.
- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide | Antitumor, Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Triazole Derivatives | Antifungal | Inhibition of fungal cell wall synthesis |
| Sulfonamide Antibiotics | Antibacterial | Inhibition of folic acid synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
